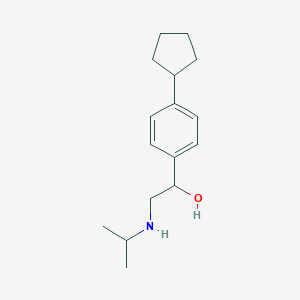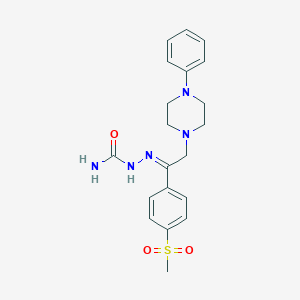
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol is an organic compound that belongs to the class of phenylethanolamines This compound features a cyclopentyl group attached to a phenyl ring, which is further connected to an ethanolamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol can be achieved through several synthetic routes. One common method involves the alkylation of 4-cyclopentylphenylacetonitrile with isopropylamine, followed by reduction of the resulting imine to yield the desired ethanolamine derivative. The reaction conditions typically involve:
Alkylation: Using a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like ether or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and optimized reaction conditions are often employed to scale up the synthesis while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as LiAlH4.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in ethanol.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products
Oxidation: 1-(4-Cyclopentylphenyl)-2-(propan-2-ylamino)acetone.
Reduction: 1-(4-Cyclopentylphenyl)-2-(propan-2-ylamino)ethane.
Substitution: 1-(4-Cyclopentylphenyl)-2-(propan-2-ylamino)-4-nitroethanol or 1-(4-Cyclopentylphenyl)-2-(propan-2-ylamino)-4-bromoethanol.
Aplicaciones Científicas De Investigación
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Cyclohexylphenyl)-2-(propan-2-ylamino)ethanol: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
1-(4-Phenylphenyl)-2-(propan-2-ylamino)ethanol: Similar structure with a phenyl group instead of a cyclopentyl group.
Uniqueness
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H25NO |
|---|---|
Peso molecular |
247.38g/mol |
Nombre IUPAC |
1-(4-cyclopentylphenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C16H25NO/c1-12(2)17-11-16(18)15-9-7-14(8-10-15)13-5-3-4-6-13/h7-10,12-13,16-18H,3-6,11H2,1-2H3 |
Clave InChI |
AZUPXLMDEBQPMR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC=C(C=C1)C2CCCC2)O |
SMILES canónico |
CC(C)NCC(C1=CC=C(C=C1)C2CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amine](/img/structure/B374626.png)
![4-[4-(methylamino)butoxy]-9H-xanthen-9-one](/img/structure/B374629.png)
![6-[2-(1-piperidinyl)ethoxy]dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374630.png)
![2-chloro-7-fluoro-11H-dibenzo[b,e][1,4]oxathiepine](/img/structure/B374631.png)
![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-ylmethyl)-1-methylpiperidine](/img/structure/B374632.png)
![4-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]butanoic acid](/img/structure/B374633.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenyl ether](/img/structure/B374638.png)

![2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B374643.png)
![2-[(2-Fluorophenyl)sulfanyl]benzaldehyde](/img/structure/B374645.png)
![Ethyl 2-[(2-methoxyphenyl)sulfanyl]benzoate](/img/structure/B374647.png)
![[4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinyl]acetic acid](/img/structure/B374649.png)
![2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)-N,N-dimethylethanamine](/img/structure/B374650.png)
![1-(8-chloro-2-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374652.png)
